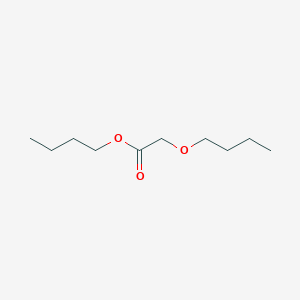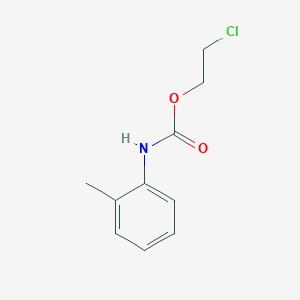
2-Chloroethyl o-tolylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloroethyl o-tolylcarbamate is an organic compound with the molecular formula C10H12ClNO2 It is a carbamate derivative, where the carbamate group is bonded to a 2-chloroethyl group and an o-tolyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Chloroethyl o-tolylcarbamate can be synthesized through the reaction of o-toluidine with 2-chloroethyl chloroformate. The reaction typically occurs in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often involve maintaining a low temperature to control the exothermic nature of the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters, such as temperature, pressure, and the concentration of reactants, to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloroethyl o-tolylcarbamate undergoes various chemical reactions, including:
Nucleophilic substitution: The chloroethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield o-toluidine and 2-chloroethanol.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding carbamate derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Major Products Formed
Nucleophilic substitution: Substituted carbamates.
Hydrolysis: o-Toluidine and 2-chloroethanol.
Oxidation: Oxidized carbamate derivatives.
Applications De Recherche Scientifique
2-Chloroethyl o-tolylcarbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of pesticides, herbicides, and other agrochemicals.
Mécanisme D'action
The mechanism of action of 2-chloroethyl o-tolylcarbamate involves the interaction of the carbamate group with biological targets. The compound can inhibit the activity of enzymes by carbamoylation of the active site. This inhibition can disrupt various biochemical pathways, leading to the observed biological effects. The molecular targets include enzymes involved in neurotransmission and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloroethyl carbamate: Similar structure but lacks the o-tolyl group.
Ethyl carbamate: Contains an ethyl group instead of the 2-chloroethyl group.
Methyl carbamate: Contains a methyl group instead of the 2-chloroethyl group.
Uniqueness
2-Chloroethyl o-tolylcarbamate is unique due to the presence of both the 2-chloroethyl and o-tolyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The presence of the o-tolyl group enhances its lipophilicity, which can influence its biological activity and solubility in organic solvents.
Propriétés
Numéro CAS |
90869-76-4 |
|---|---|
Formule moléculaire |
C10H12ClNO2 |
Poids moléculaire |
213.66 g/mol |
Nom IUPAC |
2-chloroethyl N-(2-methylphenyl)carbamate |
InChI |
InChI=1S/C10H12ClNO2/c1-8-4-2-3-5-9(8)12-10(13)14-7-6-11/h2-5H,6-7H2,1H3,(H,12,13) |
Clé InChI |
PIOZIBLZIUQMLU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1NC(=O)OCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


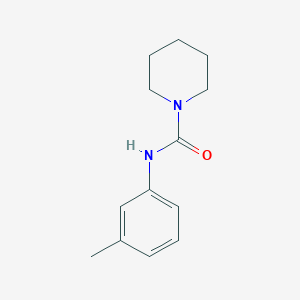
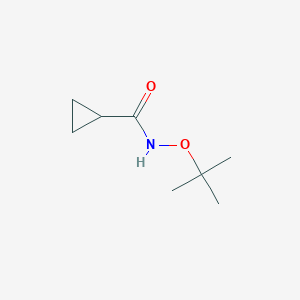

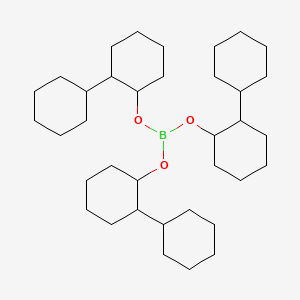
![2-methylpropyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-2-(4-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11962019.png)
![3-[5-(3-nitrophenyl)-2-furyl]-N-phenylpropanamide](/img/structure/B11962024.png)

![N-[2,2-dichloro-1-(phenylsulfonyl)vinyl]benzamide](/img/structure/B11962028.png)
![7-hydroxy-9-(3-methoxyphenyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B11962029.png)
![2-[2-(Diethylamino)ethyl]-3-methyl-2-phenylpentanenitrile](/img/structure/B11962036.png)
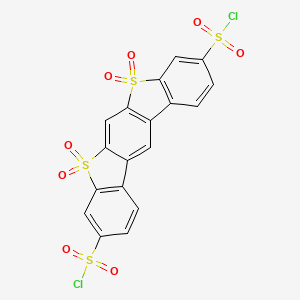
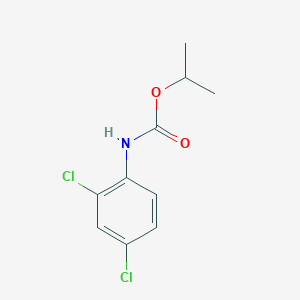
![diallyl 4-(3-{4-[(dimethylamino)sulfonyl]phenyl}-1-phenyl-1H-pyrazol-4-yl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11962046.png)
